2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide
Description
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is an organosulfur compound featuring a dichlorophenyl ring bonded to a trifluoropropyl group via a sulfide bridge. The dichlorophenyl moiety introduces electron-withdrawing effects, while the trifluoropropyl group enhances lipophilicity and chemical stability. This compound is hypothesized to serve as a precursor in agrochemical or pharmaceutical synthesis, leveraging the reactivity of the sulfide group and the environmental persistence conferred by chlorine and fluorine substituents.
Properties
IUPAC Name |
1,4-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-6-1-2-7(11)8(5-6)15-4-3-9(12,13)14/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOOBXACRAGGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCCC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 2,5-dichlorophenyl thiol with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Substitution: Amines, thiols; reactions are often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups, leading to the inhibition of microbial growth or disruption of cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with enzymes, proteins, or nucleic acids.
Comparison with Similar Compounds
3,3,3-Trifluoropropyl 2,5-Dimethylphenyl Sulfide
A structurally similar compound, 3,3,3-trifluoropropyl 2,5-dimethylphenyl sulfide (Ref: 10-F094803, CymitQuimica), replaces the dichlorophenyl group with a dimethylphenyl ring . Key comparisons include:
| Property | 2,5-Dichlorophenyl Variant | 2,5-Dimethylphenyl Variant |
|---|---|---|
| Aryl Substituents | Electron-withdrawing Cl atoms | Electron-donating CH₃ groups |
| Reactivity | Higher electrophilicity at sulfur | Reduced electrophilicity |
| Applications | Likely pesticide intermediates | Potential for less toxic derivatives |
| Synthetic Accessibility | May require controlled conditions | Possibly milder synthesis routes |
The dichlorophenyl derivative’s electron-deficient aromatic system enhances its suitability for nucleophilic aromatic substitution, whereas the dimethyl variant’s electron-rich ring may favor electrophilic reactions.
Fluorinated Siloxanes and Silicones
lists fluorinated siloxanes (e.g., [69430-44-0]) containing 3,3,3-trifluoropropyl groups . While these are polymeric, their trifluoropropyl moieties share similarities with the target compound:
| Property | 2,5-Dichlorophenyl Sulfide | Fluorinated Siloxanes |
|---|---|---|
| Fluorine Content | Localized in propyl chain | Distributed in polymer backbone |
| Thermal Stability | Moderate (sulfide linkage) | High (siloxane backbone) |
| Applications | Small-molecule synthesis | Lubricants, surfactants, coatings |
The sulfide’s discrete structure offers tailored reactivity, whereas siloxanes prioritize bulk material properties like thermal resistance.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine atoms increase the electrophilicity of the phenyl ring, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites). Methyl groups may reduce environmental persistence but improve solubility in nonpolar media.
- Fluorination Impact: The trifluoropropyl group in both compounds increases hydrophobicity and metabolic stability compared to non-fluorinated analogs (e.g., propyl sulfides).
Biological Activity
2,5-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is a chemical compound characterized by its unique functional groups, including a dichlorophenyl moiety and a trifluoropropyl group linked by a sulfide bond. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Chemical Formula : C₁₀H₈Cl₂F₃S
- Molecular Weight : 303.14 g/mol
The compound's unique properties arise from the presence of the trifluoropropyl group, which contributes to its lipophilicity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This is particularly relevant in the context of agricultural applications where such compounds can be utilized as fungicides or bactericides.
Case Studies on Antimicrobial Efficacy
- Fungal Inhibition : A study demonstrated that this compound effectively inhibited the growth of several pathogenic fungi, including Fusarium oxysporum and Aspergillus flavus. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains.
- Bacterial Activity : Another investigation revealed that the compound displayed antibacterial properties against Staphylococcus aureus and Escherichia coli, with an MIC of approximately 100 µg/mL.
The mechanism through which this compound exerts its biological effects involves interaction with cellular components. It is hypothesized that the sulfide linkage may disrupt cellular membranes or interfere with enzymatic functions critical for microbial survival.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Sulfide | Antimicrobial |
| 2,5-Dichlorophenyl 3,3,3-trifluoropropyl ether | Ether | Lower antimicrobial activity |
| 2,5-Dichlorophenyl 3,3,3-trifluoropropyl amine | Amine | Anticancer potential |
Synthesis and Applications
The synthesis of this compound typically involves nucleophilic substitution reactions under basic conditions. Research has shown that it can serve as a precursor for more complex organic molecules in medicinal chemistry.
Pharmacological Potential
Ongoing studies are exploring the pharmacological potential of this compound beyond its antimicrobial properties. Early findings suggest possible applications in drug development aimed at targeting specific microbial infections or even cancer cells.
Toxicity and Environmental Impact
While promising in terms of efficacy, assessments of toxicity are crucial. Preliminary toxicological studies indicate moderate toxicity levels; therefore, further research is needed to evaluate its safety profile in agricultural and medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
